molecular formula C13H20BNO2 B13184761 {3-[(Azepan-1-yl)methyl]phenyl}boronic acid

{3-[(Azepan-1-yl)methyl]phenyl}boronic acid

Cat. No.: B13184761
M. Wt: 233.12 g/mol
InChI Key: ZWVKCHJYYXQZTN-UHFFFAOYSA-N
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Description

{3-[(Azepan-1-yl)methyl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Azepan-1-yl)methyl]phenyl}boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a boronic acid derivative, an aryl halide, and a palladium catalyst under mild conditions . The azepane moiety can be introduced through nucleophilic substitution reactions or reductive amination processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{3-[(Azepan-1-yl)methyl]phenyl}boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

{3-[(Azepan-1-yl)methyl]phenyl}boronic acid has diverse applications in scientific research:

    Chemistry: Used in cross-coupling reactions to form complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of {3-[(Azepan-1-yl)methyl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups, making it useful in enzyme inhibition and sensor applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(Azepan-1-yl)methyl]phenyl}boronic acid is unique due to the presence of the azepane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H20BNO2

Molecular Weight

233.12 g/mol

IUPAC Name

[3-(azepan-1-ylmethyl)phenyl]boronic acid

InChI

InChI=1S/C13H20BNO2/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10,16-17H,1-4,8-9,11H2

InChI Key

ZWVKCHJYYXQZTN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCCCC2)(O)O

Origin of Product

United States

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